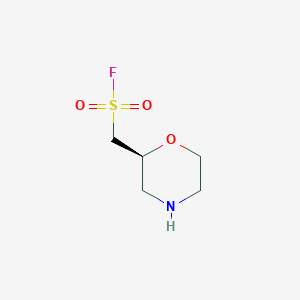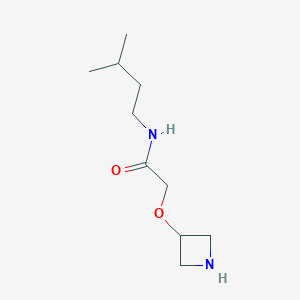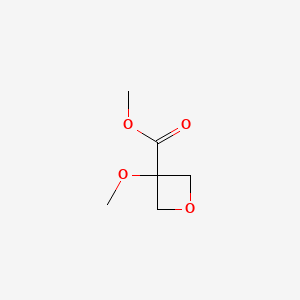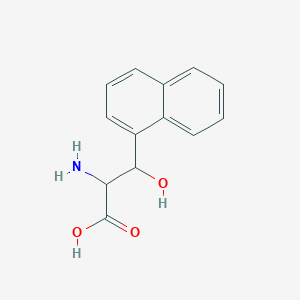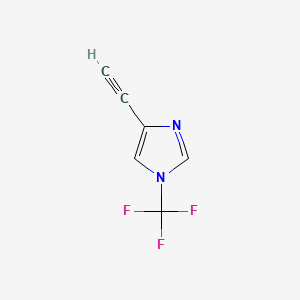
4-ethynyl-1-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethynyl-1-(trifluoromethyl)-1H-imidazole is a chemical compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the reaction of an appropriate imidazole derivative with ethynyl and trifluoromethyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the imidazole derivative is reacted with an ethynyl halide and a trifluoromethylating agent in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce ethyl-substituted imidazoles. Substitution reactions can lead to a variety of functionalized imidazole derivatives .
Aplicaciones Científicas De Investigación
4-ethynyl-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-ethynyl-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.
4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene: Contains a fluorine atom in addition to the trifluoromethyl group.
Uniqueness
4-ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both an ethynyl group and a trifluoromethyl group on an imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H3F3N2 |
|---|---|
Peso molecular |
160.10 g/mol |
Nombre IUPAC |
4-ethynyl-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C6H3F3N2/c1-2-5-3-11(4-10-5)6(7,8)9/h1,3-4H |
Clave InChI |
JLEYBYNEEYHMNA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN(C=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
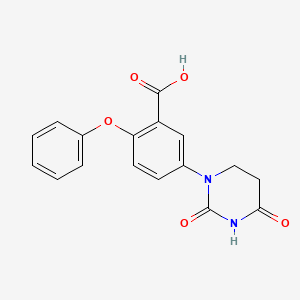
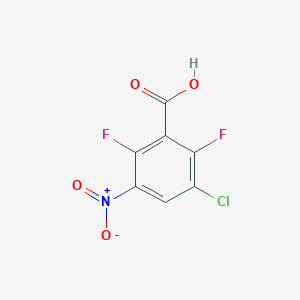
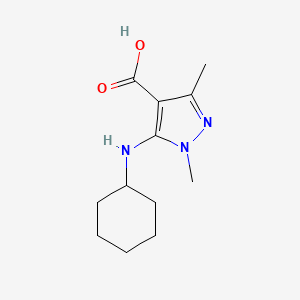
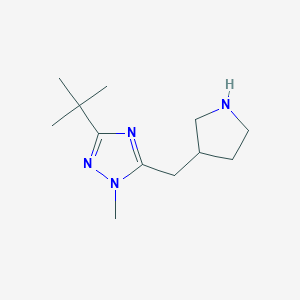
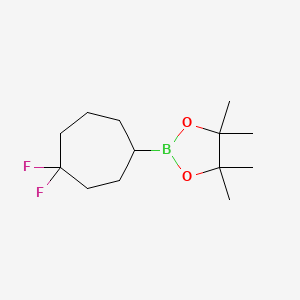
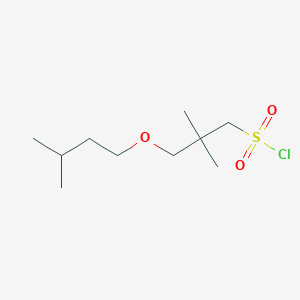
![6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13483645.png)
